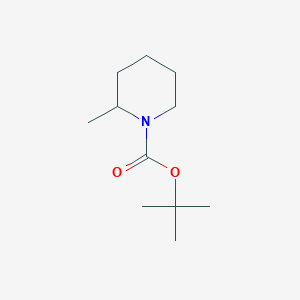

1-Boc-2-methylpiperidine

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, holds a privileged position in chemical research, underpinning the structure of a vast array of molecules with diverse applications. encyclopedia.pubnih.gov Its prevalence stems from a combination of factors including its conformational flexibility, metabolic stability, and its ability to engage in crucial intermolecular interactions. rsc.org

Piperidine-containing compounds are one of the most important synthetic building blocks for the creation of pharmaceuticals. encyclopedia.pubnih.gov The piperidine framework is a frequently encountered structural motif in active substances within pharmaceutical compositions. researchgate.net This is attributed to the structural conformers of piperidine enhancing solubility and improving pharmacokinetics during drug-receptor interactions. rsc.org The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic properties. researchgate.netthieme-connect.com Consequently, piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.net The development of synthetic methods for the stereoselective construction of these ring systems has been an area of intense research for decades. rsc.org

The piperidine ring is a common feature in a multitude of natural products, particularly alkaloids, which often exhibit significant biological and pharmacological activities. encyclopedia.pubresearchgate.net Examples include sedridine, febrifugine, and coniine, which possess antifungal and antibacterial properties. researchgate.net The biosynthesis of many piperidine-based natural alkaloids often involves the cyclization of lysine-derived intermediates. rsc.orgnih.gov The functionalized piperidine core is a prevalent moiety in both natural and synthetic chemical structures, valued for its contribution to metabolic stability and its role in drug-receptor interactions. rsc.org

Overview of Piperidines as Key Building Blocks in Diverse Chemical Applications

The tert-Butoxycarbonyl (Boc) Protecting Group in Amine Chemistry

The protection of amine functionalities is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions and enabling selective transformations. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its reliability and versatility. fishersci.co.uktotal-synthesis.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic or sometimes neutral conditions. total-synthesis.comjkchemical.com This process is generally high-yielding and proceeds under mild conditions. fishersci.co.uk The resulting N-Boc protected amine is stable to a wide range of reagents, including most nucleophiles and bases, which allows for a broad scope of subsequent chemical modifications on other parts of the molecule. total-synthesis.comorganic-chemistry.org This stability makes it compatible with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, enabling orthogonal protection strategies that are fundamental in complex syntheses such as solid-phase peptide synthesis. total-synthesis.comorganic-chemistry.org The Boc group's ability to render the protected amine less reactive as a carbamate (B1207046) is a key feature of its utility. total-synthesis.com

A significant advantage of the Boc group is its susceptibility to cleavage under acidic conditions. total-synthesis.comchemistrysteps.com Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly used for deprotection. jkchemical.com The mechanism involves protonation of the carbonyl oxygen, leading to the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene. total-synthesis.comchemistrysteps.com

The development of selective deprotection methods has further enhanced the utility of the Boc group. For instance, certain conditions can differentiate between Boc groups on different types of amines. acs.org Researchers have reported methods for the selective cleavage of N-Boc groups from aromatic amines while leaving aliphatic N-Boc groups intact, and vice versa. jkchemical.comacs.org Methodologies using reagents like oxalyl chloride in methanol, rsc.org iodine, researchgate.net or sodium borohydride (B1222165) in ethanol (B145695) arkat-usa.org have been developed for mild and selective N-Boc deprotection under specific conditions. Thermal deprotection in continuous flow has also been shown to effectively remove N-Boc groups, sometimes with selectivity based on the amine's electronic environment. acs.orgnih.gov

Strategic Utility of the Boc Group in Multi-Step Organic Synthesis

Specific Focus on 1-Boc-2-methylpiperidine as a Synthetic Intermediate

This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. chemimpex.com The presence of the methyl group at the 2-position introduces a stereocenter, making it a useful precursor for the synthesis of enantiomerically pure compounds. chemimpex.com The Boc protecting group ensures the stability of the piperidine nitrogen during various synthetic transformations, allowing for modifications at other positions of the ring. chemimpex.com

This intermediate is used in the synthesis of more complex molecules containing a piperidine core. smolecule.com For example, it can be a starting material for producing various substituted piperidines. acs.orgnih.gov The (S)-(+)-enantiomer, in particular, is noted for its application in developing chiral compounds. chemimpex.com The physical and chemical properties of this compound, such as its boiling point and density, are well-documented, facilitating its use in synthetic protocols.

Table of Physical Properties for (S)-(+)-N-(Boc)-2-methylpiperidine:

| Property | Value |

|---|---|

| CAS Number | 183903-99-3 |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 54-56 °C / 0.05 mmHg (lit.) |

| Density | 0.937 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.453 (lit.) |

| Optical Rotation | [α]20/D +46°, c = 1 in chloroform |

Data sourced from Sigma-Aldrich and Chem-Impex. chemimpex.com

The strategic placement of the methyl group and the robust nature of the Boc protecting group make this compound a cornerstone for the stereoselective synthesis of a wide range of biologically active molecules.

Structural Features and Stereochemical Considerations of this compound

This compound is a specific N-Boc-piperidine derivative that features a methyl group at the 2-position of the piperidine ring. vulcanchem.com This substitution introduces a stereocenter at the C2 position, leading to the existence of two enantiomers: (R)-1-Boc-2-methylpiperidine and (S)-1-Boc-2-methylpiperidine. The presence of this chiral center, along with the conformational flexibility of the piperidine ring, gives rise to complex stereochemical considerations that are crucial for its application in asymmetric synthesis and drug design.

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky tert-butoxycarbonyl group on the nitrogen atom influences the conformational equilibrium. Due to A1,3 strain (allylic 1,3-strain) between the Boc group and a substituent at the 2-position, the lowest energy conformation of this compound is predicted to have the 2-methyl group in an axial orientation to avoid unfavorable steric interactions. nih.govrsc.org However, the actual conformational preference can be influenced by other substituents on the ring and the solvent environment.

The stereochemistry of this compound and its derivatives is a critical determinant of their biological activity. For instance, in the case of disubstituted piperidines, the relative orientation of the substituents (cis or trans) can significantly impact their interaction with biological targets. whiterose.ac.uk The ability to selectively synthesize specific stereoisomers of this compound is therefore of paramount importance for its use in medicinal chemistry and the development of stereochemically pure pharmaceuticals. chemimpex.com

Table 1: Physicochemical Properties of (S)-(+)-N-Boc-2-methylpiperidine

| Property | Value |

|---|---|

| CAS Number | 183903-99-3 |

| Molecular Formula | C11H21NO2 |

| Molecular Weight | 199.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.937 g/mL at 25 °C |

| Boiling Point | 54 - 56 °C / 0.05 mmHg |

| Optical Rotation | [α]20/D = +46° (c=1 in Chloroform) |

Source: chemimpex.com

Rationale for Researching this compound and its Derivatives

The research interest in this compound and its derivatives stems from their significant potential as versatile building blocks in organic synthesis and medicinal chemistry. chemimpex.combiosynce.com The piperidine scaffold is a key structural element in a vast number of bioactive molecules, and the introduction of a methyl group at the 2-position provides a strategic point for further functionalization and molecular elaboration.

One of the primary drivers for the investigation of this compound is its utility in the synthesis of complex natural products and analogues. Many alkaloids and other biologically active compounds contain substituted piperidine rings, and this compound serves as a valuable chiral precursor for their total synthesis. chemimpex.com The Boc protecting group allows for the controlled introduction of other substituents onto the piperidine ring, enabling the construction of intricate molecular architectures. vulcanchem.com

In the realm of medicinal chemistry, derivatives of this compound are actively explored for the development of new therapeutic agents. chemimpex.com The stereochemistry of the 2-methyl group can profoundly influence the pharmacological properties of a drug molecule, including its binding affinity for a target receptor or enzyme, as well as its metabolic stability and pharmacokinetic profile. For example, specific stereoisomers of disubstituted piperidines have shown differential activity as inhibitors of neurotransmitter transporters, highlighting the importance of stereochemical control in drug design. whiterose.ac.uk The development of methods for the asymmetric synthesis of this compound and its derivatives is therefore a key area of research, as it provides access to enantiomerically pure compounds for biological evaluation. acs.org

Furthermore, the study of the reactivity of this compound, particularly the stereoselective functionalization of the piperidine ring, contributes to the fundamental understanding of organic reaction mechanisms. For instance, the directed lithiation of the piperidine ring, guided by the Boc group, allows for the regioselective introduction of substituents at positions adjacent to the nitrogen atom. nih.govrsc.org This methodology has been instrumental in the synthesis of a variety of substituted piperidines with defined stereochemistry. nih.gov

Table 2: Applications of this compound and its Derivatives in Research

| Area of Research | Rationale and Application |

|---|---|

| Organic Synthesis | Serves as a versatile building block for the synthesis of complex molecules, particularly those containing a substituted piperidine core. biosynce.com The Boc group facilitates controlled chemical transformations. |

| Medicinal Chemistry | Used as a scaffold for the development of new therapeutic agents. chemimpex.com The stereochemistry of the 2-methyl group is crucial for biological activity and pharmacokinetic properties. whiterose.ac.uk |

| Drug Discovery | Enables the synthesis of libraries of substituted piperidines for screening against various biological targets. researchgate.net The structural diversity of these derivatives allows for the exploration of structure-activity relationships. nih.gov |

| Asymmetric Catalysis | Utilized as a chiral auxiliary or ligand in asymmetric reactions to control the stereochemical outcome of a chemical transformation. chemimpex.combiosynce.com |

Source: chemimpex.comwhiterose.ac.ukbiosynce.comresearchgate.netnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJKRRZIUOQEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404467 | |

| Record name | N-Boc-2-Methyl-Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126503-04-6 | |

| Record name | N-Boc-2-Methyl-Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 2 Methylpiperidine and Its Analogues

Strategies for the Preparation of 1-Boc-2-methylpiperidine

The preparation of this compound can be broadly categorized into two main approaches: the direct protection of commercially available 2-methylpiperidine (B94953) and the de novo synthesis of the substituted piperidine (B6355638) ring, often involving asymmetric methods to control stereochemistry.

The most straightforward method for synthesizing this compound is the direct protection of the secondary amine of 2-methylpiperidine. This reaction involves treating 2-methylpiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butoxycarbonyl chloride in the presence of a base. vulcanchem.comsmolecule.com The base, typically a tertiary amine like triethylamine (B128534) or an inorganic base, neutralizes the acid formed during the reaction, driving it to completion. This method is efficient for producing racemic this compound or for protecting an already enantiomerically pure starting material, with reported yields often in the range of 75-95%. vulcanchem.com The reaction retains the stereochemistry of the starting 2-methylpiperidine. vulcanchem.com

The general reaction is as follows: 2-Methylpiperidine + Di-tert-butyl dicarbonate --(Base)--> this compound + tert-Butanol + CO₂

Asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful, atom-economical strategy for the enantioselective synthesis of substituted piperidines. unimi.it This approach typically involves the reduction of a substituted pyridine or a pyridinium (B92312) salt using a chiral transition-metal catalyst. mdpi.com The nitrogen atom of the substrate is often protected or activated, for instance as an N-benzyl pyridinium salt, to facilitate hydrogenation and subsequent deprotection and Boc-protection steps. unimi.itmdpi.com

Rhodium complexes are effective catalysts for the asymmetric hydrogenation of various unsaturated substrates, including precursors to chiral piperidines. rsc.org For instance, the highly enantioselective hydrogenation of tetrasubstituted fluoroalkenes has been demonstrated as a key step in the synthesis of complex piperidine derivatives. mdpi.comacs.org In one notable large-scale synthesis, a cis-4-amino-3-fluoro-1-methylpiperidine derivative was prepared via the asymmetric hydrogenation of an N-benzyl-tetrahydropyridinium salt. acs.org The reaction employed a rhodium catalyst, Rh(NBD)₂(BF₄), in combination with the chiral ligand Walphos 003, achieving high selectivity. acs.org While this specific example leads to a different analogue, the principle is applicable to the synthesis of various substituted piperidines. The N-benzyl group can be subsequently removed and replaced with a Boc group.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation Example This table is based on data for a related piperidine analogue synthesis.

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) |

|---|

Palladium-based catalysts have emerged as versatile tools for homogeneous asymmetric hydrogenation. rsc.org While less common than rhodium or iridium for pyridine reduction, palladium catalysis has been successfully applied to the hydrogenation of certain pyridine derivatives. mdpi.com The reaction conditions, including the choice of ligands and additives, are crucial for achieving good activity and selectivity. mdpi.com For example, palladium-catalyzed hydrogenation of bromopyridine derivatives can be directed by additives; the use of hydrochloric acid or triethylamine can influence the reaction outcome. mdpi.com Furthermore, palladium catalysts have shown excellent performance in the dynamic kinetic resolution of 2-aryl cyclic ketones, producing trans-cycloalkanols with high enantioselectivity, demonstrating the potential of palladium systems in creating contiguous stereocenters. dicp.ac.cn This methodology could be conceptually extended to the synthesis of piperidine precursors.

Iridium-catalyzed asymmetric hydrogenation of N-activated pyridinium salts is a highly effective and practical method for accessing enantioenriched 2-alkylpiperidines. nih.govnih.gov The pyridine ring is activated towards reduction by N-benzylation. unimi.it Following the hydrogenation, the N-benzyl group can be readily cleaved under standard hydrogenolysis conditions and replaced with a Boc group.

A significant breakthrough in this area was the development of an iridium catalyst paired with the chiral P,N-ligand, MeO-BoQPhos. nih.gov This catalytic system has proven effective for the enantioselective hydrogenation of a range of 2-alkyl-N-benzylpyridinium salts. nih.gov For the synthesis of 2-methylpiperidine, the corresponding N-benzyl-2-methylpyridinium salt was hydrogenated to give the chiral piperidine with a notable improvement in enantiomeric ratio compared to previous methods. nih.gov The reaction is believed to proceed through an outer-sphere dissociative mechanism, where the stereochemistry is determined during the protonation of an enamine intermediate. mdpi.comacs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts. nih.gov Data extracted from research on Ir-catalyzed enantioselective hydrogenation.

| 2-Alkyl Substituent | Product Enantiomeric Ratio (er) | Isolated Yield |

|---|---|---|

| Methyl | 82:18 | 78% |

| Propyl | 88:12 | 81% |

| Isopropyl | 91:9 | 80% |

| Cyclopropyl | 92:8 | 85% |

An alternative to the hydrogenation of pyridines is the construction of the piperidine ring from acyclic precursors through intramolecular cyclization. mdpi.com These methods involve forming a key carbon-nitrogen or carbon-carbon bond to close the six-membered ring. The starting materials are designed to contain a nitrogen atom and a reactive functional group at an appropriate distance.

Common cyclization strategies include:

Reductive Amination: The intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and effective method for forming the piperidine ring. The acyclic precursor can be synthesized in a way that allows for stereocontrol, which is then transferred to the final cyclic product.

Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts to form a carbon-carbon double bond, closing the ring. An acyclic diene precursor containing a nitrogen atom can be cyclized to a dehydropiperidine, which is then hydrogenated to the saturated piperidine. whiterose.ac.uk

[2+2+2] Cycloadditions: More advanced methods include transition-metal-catalyzed cycloadditions. For example, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between alkynes and an alkenyl isocyanate has been used to construct highly functionalized piperidine scaffolds with excellent enantioselectivity. nih.gov The resulting product can then be further modified to yield the desired substituted piperidine. nih.gov

These cyclization strategies offer great flexibility in accessing a wide variety of substituted piperidines, which can subsequently be N-protected with a Boc group. mdpi.comwhiterose.ac.uk

Cyclization Reactions for Piperidine Ring Formation

Intramolecular Cyclization Approaches

Various metal-catalyzed and radical-mediated intramolecular cyclizations have been successfully employed for the synthesis of piperidine derivatives. For instance, rhodium-catalyzed hydroamination of aminoalkenes provides a direct route to 2-methylpiperidine. nih.gov In one study, 1-aminohexene underwent cyclization in the presence of a rhodium catalyst to yield 2-methylpiperidine. nih.gov Similarly, palladium-catalyzed intramolecular aminopalladation of alkenes offers another pathway to substituted piperidines. researchgate.net

Radical cyclizations also serve as a valuable tool. nih.gov A method involving a 1,6-hydrogen atom transfer has been developed for the radical cyclization to form piperidines. mdpi.com These approaches highlight the versatility of intramolecular reactions in constructing the core piperidine scaffold. nih.gov

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) has emerged as a robust and widely used method for the synthesis of unsaturated nitrogen heterocycles, including precursors to this compound. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

The efficiency of RCM is often influenced by the catalyst generation and the nature of the protecting group on the nitrogen atom. The development of N-heterocyclic carbene (NHC) ligands, such as in the Hoveyda-Grubbs second-generation catalyst, has significantly improved the yields and catalyst loadings required for the synthesis of cyclic amines. d-nb.info For instance, the RCM of N-Boc protected diallylamine (B93489) derivatives proceeds in high yield with low catalyst loadings. d-nb.infowhiterose.ac.uk

A specific application involves the RCM of a diene precursor derived from L-alanine to form a tetrahydropyridine (B1245486) scaffold, which can then be further elaborated. d-nb.info This highlights the utility of RCM in creating complex, substituted piperidine systems from readily available chiral starting materials. d-nb.info

| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |

| Grubbs' Second Generation | Diene with N-Boc protection | Unsaturated Pipecolate | Excellent | whiterose.ac.uk |

| Hoveyda-Grubbs Catalyst | Aminoenone | 6-substituted pipecolate precursor | Not specified | whiterose.ac.uk |

| Ruthenium-based | Diallylamine derivatives | Cyclic amines | High | d-nb.info |

Reductive Amination and Related Reductions

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the preparation of piperidine derivatives. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. frontiersin.org

Catalytic Hydrogenation of Piperidinones

The catalytic hydrogenation of piperidinones is a direct method for producing the corresponding piperidinols, which can be precursors to or derivatives of 2-methylpiperidine. Various catalysts have been explored for this transformation, with Raney Nickel being identified as highly effective for the hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. sioc-journal.cn Studies have also investigated the use of promoter-modified CuCr/Al2O3 catalysts and ruthenium-based catalysts for similar hydrogenations, achieving high conversion and selectivity. researchgate.netgoogle.com For instance, the hydrogenation of 2,2,6,6-tetramethyl-4-piperidone to 2,2,6,6-tetramethyl-4-piperidinol (B29938) has been achieved in high yields using platinum on carbon as a catalyst. google.com

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Raney Ni | 2,2,6,6-tetramethyl-4-piperidone | 2,2,6,6-tetramethyl-4-piperidinol | 97.3 | sioc-journal.cn |

| 5% Pt on carbon | 2,2,6,6-tetramethyl-4-piperidone | 4-butylamino-2,2,6,6-tetramethylpiperidine | 98 | google.com |

| Ru and Ruδ+ on N-doped porous carbon | 2,2,6,6-tetramethyl-4-piperidone | 2,2,6,6-tetramethyl-4-piperidinol | High | researchgate.net |

Iron-Catalyzed Reductive Amination

In recent years, iron catalysts have gained prominence as more sustainable and cost-effective alternatives to noble metal catalysts for reductive amination. rsc.orgunisi.it Iron-catalyzed reductive amination can proceed via the reduction of an in-situ formed imine or enamine. nih.govrsc.org One approach involves an iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) acts as a key reductant. nih.gov This method is effective for preparing various N-heterocycles, including piperidines. nih.gov Another strategy utilizes iron carbonyl complexes as catalysts with isopropyl alcohol/water as the hydrogen source. unisi.it This sustainable, hydrogen-free process has been successfully applied to the synthesis of a variety of amines. unisi.it

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound derivatives, which often contain multiple chiral centers, diastereoselective synthesis through conformational control is a key strategy.

Diastereoselective Synthesis through Conformational Control

The stereochemical outcome of reactions involving the piperidine ring can often be directed by controlling the conformation of the ring and its substituents. The bulky tert-butyloxycarbonyl (Boc) group plays a significant role in influencing the conformational preferences of the piperidine ring.

For N-Boc protected piperidines, the steric interactions between the Boc group and substituents on the ring can dictate the lowest energy conformation and, consequently, the diastereoselectivity of subsequent reactions. For example, in N-Boc-2-methylpiperidine, the 2-methyl group may preferentially adopt an axial position to avoid unfavorable A(1,3) strain with the Boc group. nih.govrsc.org This conformational bias can be exploited in reactions such as α-lithiation-trapping, where the incoming electrophile will approach from the less hindered equatorial face, leading to a trans-2,6-disubstituted product. nih.govrsc.org

In the case of 2,4-disubstituted N-Boc piperidines, the molecule may adopt a twist-boat conformation to place both substituents in pseudo-equatorial positions, minimizing steric strain. nih.govrsc.org The epimerization of cis-piperidines to their more stable trans-diastereoisomers can also be achieved under thermodynamic control, driven by the relief of unfavorable 1,3-diaxial interactions. rsc.org The choice of the N-protecting group is crucial, as N-benzyl and N-Boc groups can lead to different conformational preferences and, therefore, different diastereomeric outcomes. nih.govrsc.org For instance, hydrogenation of disubstituted pyridines followed by N-protection can diastereoselectively yield cis-piperidines. nih.gov Subsequent base-mediated epimerization can then provide the corresponding trans-diastereomers. nih.gov

This conformational control has been successfully applied to the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, demonstrating the power of this strategy in achieving high levels of diastereoselectivity. nih.govrsc.org

Enantioselective Approaches to Chiral 1-Boc-2-methylpiperidines

The generation of chiral 1-Boc-2-methylpiperidines with high enantiopurity is a significant challenge in synthetic organic chemistry. Several powerful strategies have emerged to address this, including catalytic dynamic resolution, asymmetric deprotonation, and the use of chiral auxiliaries. researchgate.netwhiterose.ac.ukvulcanchem.com

Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine

Catalytic dynamic resolution (CDR) has proven to be a highly effective method for the enantioselective synthesis of 2-substituted piperidines. acs.orgnih.gov This technique involves the in-situ generation of a racemic mixture of N-Boc-2-lithiopiperidine, which is then resolved using a chiral ligand in the presence of an electrophile. nih.govnih.gov The success of this method hinges on the ability of the chiral ligand to selectively complex with one enantiomer of the organolithium species, leading to a dynamic equilibrium that favors the formation of a single enantiomer of the product upon reaction with an electrophile. nih.govrsc.org

In a key study, the use of specific chiral diamino alkoxide ligands in the presence of tetramethylethylenediamine (TMEDA) enabled the highly enantioselective synthesis of a wide array of 2-substituted piperidines. acs.orgnih.gov This approach has been successfully applied to the synthesis of various natural products and medicinal compounds. nih.gov The process is believed to proceed through a dynamic thermodynamic resolution (DTR), where the chiral ligand induces carbanion inversion at a specific temperature, leading to an enrichment of one stereoisomer. nih.gov Subsequent cooling and reaction with an electrophile trap this enantioenriched intermediate. nih.gov

Table 1: Examples of Enantioselective Synthesis of 2-Substituted Piperidines via CDR of N-Boc-2-lithiopiperidine

| Electrophile | Chiral Ligand | Product | Enantiomeric Ratio (er) |

| CO₂ | Ligand 8 | (R)-N-Boc-pipecolic acid | 95:5 |

| CH₃I | Ligand 9 | (S)-N-Boc-2-methylpiperidine | 94:6 |

| PhCHO | Ligand 8 | (R,S)-N-Boc-2-(hydroxy(phenyl)methyl)piperidine | 96:4 |

Data sourced from a study on the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine. nih.gov

Asymmetric Deprotonation and Trapping with Electrophiles

Asymmetric deprotonation represents another powerful tool for the enantioselective synthesis of α-substituted N-Boc-piperidines. nih.gov This method relies on the use of a chiral base, typically a complex of an organolithium reagent with a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate, to selectively remove a proton from one of the enantiotopic α-positions of the N-Boc-piperidine ring. whiterose.ac.uknih.gov The resulting enantioenriched organolithium intermediate is then trapped with an electrophile to yield the desired chiral product. whiterose.ac.uk

While highly successful for N-Boc-pyrrolidine, the application of this methodology to N-Boc-piperidine has presented challenges, often resulting in lower enantioselectivities. researchgate.netwhiterose.ac.uk However, significant progress has been made. For instance, the use of a (+)-sparteine surrogate in conjunction with s-BuLi has enabled the high-yielding asymmetric deprotonation and trapping of N-Boc-piperidine. nih.gov In situ ReactIR monitoring of this reaction has provided valuable mechanistic insights, revealing the formation of a pre-lithiation complex. nih.gov

The stereochemical outcome of these reactions can be influenced by several factors, including the nature of the N-substituent, the countercation, and the reactivity of the electrophile. nii.ac.jp Studies on N-Boc-2-cyano-6-methylpiperidines have shown that electrophilic substitution generally proceeds with retention of configuration. nii.ac.jpacs.org

Chiral Auxiliary-Directed Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry in organic synthesis. sigmaaldrich.comwikipedia.org In the context of this compound synthesis, a chiral auxiliary is temporarily attached to the piperidine precursor to direct the stereoselective introduction of the methyl group or other substituents. acs.orgscielo.org.mx After the desired stereocenter is established, the auxiliary can be removed.

One approach involves the use of chiral perhydropyrido[2,1-b] acs.orgnih.govnih.gov-oxadiazinones, which can be enantioselectively alkylated at the α-position. acs.org This method provides a route to both enantiomers of 2-substituted piperidines, including coniine. Another strategy employs chiral piperazine-2,5-diones as auxiliaries, where a chiral relay network enhances diastereocontrol during enolate alkylation. rsc.org

Control of Regioselectivity and Diastereoselectivity in Functionalization

Beyond enantioselectivity, the control of regioselectivity and diastereoselectivity is paramount when functionalizing the piperidine ring at multiple positions. Advanced lithiation and transition-metal-catalyzed methods have been developed to address these challenges.

α-Lithiation and α'-Lithiation Methodologies

Directed lithiation of N-Boc-piperidines, followed by trapping with electrophiles, is a fundamental strategy for introducing substituents at the α-position. whiterose.ac.uklookchem.com The regioselectivity of lithiation is influenced by the substitution pattern on the piperidine ring. In unsubstituted or symmetrically substituted piperidines, lithiation occurs at the α-position. However, in substituted piperidines, a mixture of α and α' lithiation can occur. The stereochemical outcome of these reactions is often consistent with equatorial lithiation and retentive electrophilic substitution in a chair conformation, leading to single or separable diastereoisomers. lookchem.com

The functionalization of N-Boc-piperidine can be directed to either the C2 or C4 position depending on the catalyst and protecting group used in rhodium-catalyzed C-H insertion reactions. nih.gov For example, using Rh₂(R-TCPTAD)₄ with N-Boc-piperidine favors C2 functionalization. nih.gov

Migrative β-Arylation of N-Boc-piperidines

While α-functionalization is common, direct functionalization at the β-position of N-Boc-piperidines has been a significant challenge. A palladium-catalyzed migrative Negishi coupling has been developed to achieve β-selective arylation. orgsyn.orgwiley.com This methodology involves an initial α-lithiation and transmetalation to zinc, followed by a palladium-catalyzed cross-coupling that proceeds via a migratory insertion mechanism. researchgate.net

The selectivity between α- and β-arylation can be controlled by the choice of phosphine (B1218219) ligand. researchgate.net Flexible biarylphosphine ligands tend to favor the formation of the β-arylated product, while more rigid ligands promote α-arylation. researchgate.net This method provides a direct route to valuable 3-arylpiperidines from readily available starting materials. orgsyn.orgwiley.com DFT calculations have shown that the reductive elimination steps leading to the α- and β-arylated products are selectivity-determining. researchgate.net

Table 2: Ligand-Controlled Regioselectivity in the Arylation of N-Boc-piperidine

| Ligand | Aryl Halide | β/α Ratio | Yield (%) |

| Phenylpyrrole-based phosphine | 3-Bromoanisole | 97:3 | 71 |

| P(t-Bu)₃ | 3-Bromoanisole | 3:97 | 65 |

| DavePhos | 2-Bromobenzonitrile | 15:85 | 58 |

Data adapted from studies on palladium-catalyzed migrative arylation. orgsyn.orgorgsyn.org

Functionalization Strategies for this compound

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 2-methylpiperidine plays a crucial role in directing and facilitating subsequent functionalization reactions. It not only protects the amine but also influences the stereochemical outcome of reactions at adjacent positions.

Deprotonation followed by acylation is a powerful strategy for introducing substituents at the C2 position of the piperidine ring, particularly when a cyano group is also present at this position to activate the adjacent proton. The stereochemical course of this electrophilic substitution on α-nitrile metallocarbanions generated from N-Boc-2-cyano-6-methylpiperidines has been investigated in detail. nii.ac.jpacs.orgnih.gov The process involves the generation of a carbanion by a strong base, which is then trapped by an electrophile like an acyl chloride. nii.ac.jp

The stereochemical outcome—whether the reaction proceeds with retention or inversion of configuration—is highly dependent on several factors. acs.orgnih.govresearcher.lifeacs.org Key influencing factors include the chelating ability of the N-substituent (the Boc group), the nature of the countercation (Li+, Na+, K+), and the reactivity of the electrophile. acs.orgnih.govresearcher.life

Key findings from these studies reveal that:

The substitution reactions generally proceed with retention of configuration. nih.govresearcher.lifeacs.org

The proportion of the inversion product increases as the chelating ability of the N-substituent decreases. nih.govresearcher.lifeacs.org

Increasing the ionic character (leaving ability) of the countercation from Li+ to K+ also favors the formation of the inversion product. nih.govresearcher.lifeacs.org

The use of a more reactive electrophile leads to an increase in the retention product. nih.govresearcher.lifeacs.org

For instance, when trans-N-Boc-2-cyano-6-methylpiperidine is treated with various amide bases and then quenched with benzoyl chloride, the ratio of retention to inversion products varies significantly. nii.ac.jp Using lithium bis(trimethylsilyl)amide (LiHMDS) might result in recovery of the starting material at very low temperatures (-100 °C), indicating no deprotonation occurred, while stronger bases like sodium bis(trimethylsilyl)amide (NaHMDS) and potassium bis(trimethylsilyl)amide (KHMDS) give good yields of the acylated products. nii.ac.jp At -100 °C, the reaction with KHMDS can lead to the retention product almost exclusively. nii.ac.jp However, raising the temperature can increase the proportion of the product formed with inversion of configuration. nii.ac.jpacs.org

| Base (at -100 °C) | Electrophile | Predominant Stereochemistry | Reference |

| LiTMP | Benzoyl Chloride | Inversion | nii.ac.jp |

| NaHMDS | Benzoyl Chloride | Retention | nii.ac.jp |

| KHMDS | Benzoyl Chloride | Retention | nii.ac.jp |

| LDA (at -78 °C) | Methyl Iodide | Inversion | acs.org |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools for forming carbon-carbon bonds and have been applied to the functionalization of heterocyclic systems, including piperidines. mdpi.commasterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex. masterorganicchemistry.comsigmaaldrich.com

The Suzuki reaction, which couples an organoboron compound (like a boronic acid) with an aryl or vinyl halide, is widely used for creating biaryl structures. masterorganicchemistry.comcetjournal.it For piperidine systems, a common strategy involves the Pd/C-catalyzed one-pot Suzuki-Miyaura cross-coupling/hydrogenation of corresponding pyridine derivatives to yield functionalized piperidines. mdpi.com The Heck reaction couples an aryl or vinyl halide with an alkene and is noted for its excellent trans selectivity. organic-chemistry.org

The N-Boc group can significantly enhance the reactivity of the substrate in these coupling reactions. rsc.org For example, in the palladium-catalyzed/copper-mediated cross-coupling of 1-Boc-2-methylthio-dihydropyrimidines with organostannane reagents, the Boc group was found to substantially increase the reactivity of the substrate, allowing the reaction to proceed smoothly with a variety of aryl and heteroaryl tributylstannanes. rsc.org While direct examples on this compound itself are specific to particular synthetic goals, the principles are broadly applicable for introducing aryl, heteroaryl, and vinyl groups onto the piperidine core. A variety of palladium catalysts and ligands can be employed, with the choice being crucial for reaction success. sigmaaldrich.comnih.gov

| Reaction Type | Coupling Partners | Catalyst Example | Key Feature | Reference |

| Suzuki-Miyaura | Aryl Halide + Organoboron | Pd(PPh₃)₄ | Forms C(sp²)-C(sp²) bonds | masterorganicchemistry.comsigmaaldrich.com |

| Heck | Aryl Halide + Alkene | Pd(OAc)₂ | Forms new C-C bond at alkene position | masterorganicchemistry.comorganic-chemistry.org |

| Stille (variant) | 2-Methylthio-DP + Organostannane | Palladium/Copper | Boc group enhances reactivity | rsc.org |

| Buchwald-Hartwig | Aryl Halide + Amine | Allyl palladium chloride/cBRIDP | Forms C-N bonds | sigmaaldrich.com |

The introduction of a carboxylic acid group at the C2 position of this compound creates a valuable synthetic handle for further diversification, particularly for the synthesis of peptide mimetics and other biologically active molecules. biosynce.comvulcanchem.com The resulting compound, 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, serves as a key building block. biosynce.com

From this carboxylic acid, a wide range of ester and amide derivatives can be synthesized using standard peptide coupling or esterification methodologies. organic-chemistry.orglibretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a coupling agent and a catalyst. libretexts.orgambeed.com For example, (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid can be treated with an alcohol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (B109758) to afford the corresponding ester. ambeed.com

Similarly, amides are formed by reacting the carboxylic acid with a primary or secondary amine. libretexts.orgunits.it This reaction is also mediated by coupling reagents to activate the carboxylic acid. The Boc group is stable under these conditions, allowing for selective amide bond formation. vulcanchem.com This method is fundamental in peptide synthesis where such protected amino acid analogues are incorporated into peptide chains. vulcanchem.com

| Derivative | Reagents | Coupling Agent / Catalyst | Product | Reference |

| Ester | Alcohol | EDC·HCl / DMAP | This compound-2-carboxylate ester | ambeed.com |

| Amide | Primary/Secondary Amine | EDC·HCl / HOBt | This compound-2-carboxamide | vulcanchem.com |

| Ester (from Chloroformate) | Organocopper reagent | CuBr·LiBr | Ester | organic-chemistry.org |

The introduction of a hydroxyl group onto the piperidine ring significantly alters the molecule's polarity and hydrogen bonding capabilities, which can be crucial for its biological activity. hyphadiscovery.com Various strategies exist for hydroxylation. Rhodium-catalyzed C-H insertion represents a direct method for functionalization. For instance, rhodium catalysts have been used for the C-H functionalization of N-Boc-piperidine at the C2 position to introduce arylacetate groups, demonstrating the feasibility of direct C-H bond activation on this scaffold. nih.gov

Other methods often involve multi-step sequences starting from a precursor with existing unsaturation. For example, methods like hydroboration-oxidation or Sharpless asymmetric dihydroxylation can be employed on alkene-containing piperidine precursors to introduce hydroxyl groups with stereocontrol.

Beyond hydroxylation, other functional groups can be introduced to create diverse analogues. For example, the reduction of a carboxylic acid or ester moiety on the piperidine ring using reducing agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding primary alcohol. Furthermore, strategies for the regioselective β-C−H bond functionalization of alicyclic amines have been developed, which can introduce substituents at the C3 position of the piperidine ring. nih.gov The selective removal of the Boc protecting group under acidic conditions, such as with trifluoroacetic acid (TFA), reveals the free amine, which is critical for further functionalization at the nitrogen atom or for subsequent synthetic steps. ambeed.comnih.gov

Reaction Mechanisms and Computational Investigations of 1 Boc 2 Methylpiperidine Transformations

Mechanistic Studies of Lithiation-Substitution Reactions

Lithiation followed by electrophilic substitution is a powerful strategy for the functionalization of the piperidine (B6355638) ring. The presence of the N-Boc group and the methyl substituent at the 2-position introduces significant complexity and stereochemical considerations into these reactions.

The tert-butoxycarbonyl (Boc) group plays a crucial role in directing the regioselectivity of lithiation on the piperidine ring. It acts as a directed metalation group, facilitating the removal of a proton from the adjacent α-carbon (C2 or C6). This is attributed to the ability of the carbonyl oxygen of the Boc group to coordinate with the lithium cation of the organolithium base, thereby lowering the activation energy for deprotonation at the neighboring position.

In the case of 1-Boc-2-methylpiperidine, lithiation preferentially occurs at the C6 position. This is because the lowest energy conformation of the starting material places the 2-methyl group in an axial position to avoid unfavorable allylic 1,3-strain (A1,3 strain) with the Boc group. nih.govrsc.org Equatorial lithiation at the C6 position then leads to the thermodynamically more stable trans-lithiated intermediate. nih.govrsc.org This directing effect of the Boc group is essential for achieving high regioselectivity in substitution reactions. nih.govrsc.org

The rotation of the Boc group is a key factor influencing the reaction's success. Studies on related N-Boc-2-phenylpiperidine have shown that the rotation around the N-C(O) bond can be slow at low temperatures. acs.orgnih.gov However, for the lithiated piperidine, the half-life for this rotation is significantly shorter (around 4 seconds at -78 °C) compared to its pyrrolidine (B122466) analogue. acs.orgnih.gov This faster rotation in the piperidine system is advantageous for subsequent substitution reactions.

The stereochemical outcome of lithiation-substitution reactions is highly dependent on the configurational stability of the lithiated intermediate. An α-aminoorganolithium species, once formed, can either retain its configuration or undergo inversion (epimerization) before reacting with an electrophile.

For N-Boc-2-lithiated piperidines, the configurational stability is influenced by several factors, including temperature, solvent, and the nature of the substituents. uark.edu Generally, these intermediates exhibit remarkable configurational stability at low temperatures (e.g., -78 °C). uark.eduacs.org This stability has been attributed to the coordination of the lithium atom to the nitrogen of the piperidine ring, which creates a significant barrier to inversion. rsc.org

In the context of this compound, the lithiated intermediate at C6 is formed diastereoselectively. The subsequent reaction with an electrophile typically proceeds with retention of configuration, leading to the trans-2,6-disubstituted product. nih.govrsc.org However, in cases like N-Boc-2-cyano-6-methylpiperidine, electrophilic substitution can proceed with inversion of configuration. acs.orgnii.ac.jp This is rationalized by the relief of severe A1,3 strain with the N-Boc group and coordinative stabilization between the Boc group and an equatorial lithium in the inverted intermediate. acs.orgnii.ac.jp

The configurational stability of these lithiated species is a critical parameter that enables enantioselective transformations through methods like dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR). researchgate.net

The choice of ligands and solvents can profoundly impact the regio- and stereoselectivity of lithiation-substitution reactions of this compound and related systems.

Ligands: Chelating diamine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are commonly used in conjunction with organolithium bases like sec-butyllithium (B1581126) (s-BuLi). TMEDA can coordinate to the lithium cation, increasing the basicity of the organolithium reagent and accelerating the rate of lithiation. In the lithiation of this compound, the use of s-BuLi/TMEDA in diethyl ether has been shown to be effective in producing the desired 2,6-trans-disubstituted product. nih.govrsc.org

Chiral ligands have been employed to achieve asymmetric deprotonation or to resolve racemic lithiated intermediates. researchgate.net While not specifically detailed for this compound in the provided context, studies on the parent N-Boc-piperidine have shown that chiral diamino-alkoxide ligands can effectively control the enantioselectivity of substitution reactions. researchgate.net The interaction between the lithiated intermediate, the chiral ligand, and the electrophile dictates the stereochemical outcome.

Solvents: The solvent plays a crucial role in solvating the organolithium species and influencing its aggregation state and reactivity. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly employed. In the diastereoselective lithiation of this compound, Et₂O at -40 °C was used successfully. nih.govrsc.org The choice of solvent can also affect the configurational stability of the lithiated intermediate. For instance, studies on N-Boc-2-lithio-2-arylpiperidines have investigated their stability in different solvents. acs.org

The following table summarizes the conditions used for the diastereoselective lithiation-trapping of this compound.

| Substrate | Reagents | Solvent | Temperature (°C) | Time | Electrophile | Product (Regio- and Diastereomer) | Yield (%) |

|---|---|---|---|---|---|---|---|

| N-Boc 2-methyl piperidine | s-BuLi, TMEDA | Et₂O | -40 | 90 min | CO₂ | trans-2,6-disubstituted | 82 |

Spectroscopic Monitoring of Reaction Progress

In Situ IR Spectroscopy for Mechanistic Insights

In situ Infrared (IR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time, providing valuable mechanistic insights. For transformations involving this compound, this method allows for the continuous tracking of reactant consumption, intermediate formation, and product generation by observing changes in characteristic vibrational frequencies.

A pertinent case study involves the lithiation of N-Boc-2-phenylpiperidine, a structurally similar compound. sdsu.edu In situ IR monitoring was crucial in identifying the optimal conditions for the lithiation process. The technique can track the disappearance of the starting material and the appearance of the lithiated intermediate. A key observation in these systems is the behavior of the tert-butoxycarbonyl (Boc) protecting group. The C=O stretch of the Boc group is a strong and distinct band in the IR spectrum. Upon lithiation at the α-position, the environment around the Boc group changes, which can lead to shifts in its characteristic absorption bands. Furthermore, in situ IR spectroscopy has been used to study the dynamics of Boc group rotation, which can be a rate-limiting factor in certain reactions, especially at low temperatures. sdsu.educlockss.org For N-Boc-2-phenylpiperidine, the half-life for Boc group rotation was found to be significantly shorter than for the corresponding pyrrolidine, a difference that explains the higher reactivity and yields in the piperidine system at low temperatures. sdsu.edu This demonstrates the capability of in situ IR to reveal subtle but critical mechanistic details that govern the reactivity and outcome of reactions involving 1-Boc-protected piperidines.

NMR Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of this compound and its derivatives. One-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity, chemical environment, and spatial arrangement of atoms within the molecule. nih.gov

¹H and ¹³C NMR spectra provide the fundamental framework for structural elucidation. The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the piperidine ring, the methyl group, and the bulky Boc group. Due to the conformational rigidity imparted by the Boc group and the adjacent methyl substituent, the methylene (B1212753) protons on the piperidine ring often appear as complex multiplets due to diastereotopicity. acs.org The presence of rotamers due to restricted rotation around the N-C(O) amide bond can also lead to the broadening or duplication of signals at room temperature. acs.org

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom in the molecule. The chemical shift of the C2 carbon is significantly influenced by the methyl substituent, while the carbonyl carbon of the Boc group appears at a characteristic downfield position (~155 ppm). nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for (S)-N-Boc-2-methylpiperidine in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Boc) | - | 156.9 |

| C(CH₃)₃ (Boc) | 1.41 (s, 9H) | 81.0 |

| C(CH₃)₃ (Boc) | - | 28.4 |

| C2-H | 4.19 (br, 1H) | 48.4 |

| C6-H | 3.91 (br, 1H) | 55.1 |

| Ring CH₂ | 1.95-1.41 (m, 6H) | 27.1, 23.5, 19.1 |

| C2-CH₃ | 1.29 (d, 3H) | 14.2 |

Data derived from literature reports. nih.gov Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are essential for confirming assignments and establishing the stereochemistry of this compound derivatives. sdsu.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra are used to trace the connectivity of the protons around the piperidine ring, starting from the well-defined methyl doublet and the methine proton at C2, through the adjacent methylene groups to the protons at C6. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduresearchgate.net This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H spectrum. For example, the proton signal of the C2-methyl group will show a correlation to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.eduresearchgate.net HMBC is particularly useful for identifying quaternary carbons (like the Boc carbonyl and tertiary carbons) and for confirming the position of substituents. For instance, the protons of the C2-methyl group would show a correlation to the C2 and C3 carbons of the piperidine ring, confirming its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformational preferences. clockss.orgcolumbia.edu Cross-peaks in a NOESY spectrum indicate that protons are close in space, even if they are not directly connected through bonds. For this compound, a NOESY experiment can be used to determine the relative orientation of the methyl group (axial vs. equatorial) by observing its through-space interactions with specific axial or equatorial protons on the piperidine ring. acs.orgacs.org

Table 2: Application of 2D NMR Techniques for this compound Analysis

| Technique | Information Provided | Example Application |

|---|---|---|

| COSY | ¹H-¹H scalar coupling correlations | Tracing the proton connectivity path from H-2 through H-3, H-4, H-5, to H-6. researchgate.net |

| HSQC/HMQC | ¹H-¹³C one-bond correlations | Assigning each carbon in the piperidine ring by correlating it to its attached proton(s). sdsu.edu |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Confirming the position of the methyl group by observing a correlation from the methyl protons to the C2 ring carbon. researchgate.net |

| NOESY | ¹H-¹H through-space correlations (NOE) | Determining the axial/equatorial orientation of the C2-methyl group by observing NOEs to specific ring protons (e.g., H-4ax, H-6ax). acs.orgcolumbia.edu |

Advanced Applications of 1 Boc 2 Methylpiperidine in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

1-Boc-2-methylpiperidine is recognized as a fundamental component for creating complex molecules. chemimpex.comcymitquimica.com Its structure, featuring a chiral center and a modifiable piperidine (B6355638) ring, provides a reliable scaffold for asymmetric synthesis, enabling the production of enantiomerically pure compounds. chemimpex.com

The piperidine ring is a "privileged scaffold," a common motif found in a vast number of pharmaceutically active compounds and natural alkaloids. core.ac.uk this compound is a crucial starting material for generating libraries of diversely substituted piperidines, which are essential for drug discovery programs, particularly in fragment-based drug discovery (FBDD). nih.govrsc.org

A key synthetic strategy involves the Boc-directed α-lithiation and trapping of this compound. nih.govrsc.org This methodology allows for the diastereoselective introduction of substituents onto the piperidine ring. For instance, treating N-Boc-2-methylpiperidine with reagents like s-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) generates a lithiated intermediate. This intermediate can then be "trapped" with an electrophile, such as carbon dioxide, to install a new functional group at a specific position. nih.govrsc.org This process is highly stereocontrolled; the conformation of the starting material dictates the stereochemical outcome. For N-Boc-2-methylpiperidine, the reaction preferentially yields the trans-2,6-disubstituted product. nih.govrsc.org This method, alongside others like pyridine (B92270) hydrogenation and epimerization, has enabled the systematic synthesis of numerous regio- and diastereoisomers of methyl-substituted pipecolinates, significantly expanding the available 3D fragment chemical space for drug discovery. nih.govrsc.orgwhiterose.ac.uk

Table 1: Synthetic Methodologies for Substituted Piperidines from N-Boc-methylpiperidine Precursors

| Starting Material | Key Reagents | Method | Primary Product Type | Reference |

| N-Boc-2-methylpiperidine | s-BuLi, TMEDA, CO₂ | Diastereoselective Lithiation/Trapping | trans-2,6-disubstituted piperidine | nih.govrsc.org |

| Disubstituted Pyridines | H₂, Pd/C or PtO₂ | Pyridine Hydrogenation | cis-disubstituted piperidines | nih.govnih.gov |

| cis-methyl-substituted N-Boc-pipecolinates | NaOMe, MeOH | Base-mediated Epimerization | trans-disubstituted piperidines | nih.govwhiterose.ac.uk |

The utility of this compound extends beyond simple substituted piperidines to the assembly of more elaborate molecular architectures. chemimpex.com Its derivatives serve as crucial intermediates in the synthesis of complex heterocyclic compounds of pharmaceutical interest. The functional groups on the piperidine ring act as handles for further derivatization, allowing for the creation of amides, esters, and other functionalities. This modular approach is key to developing libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of Substituted Piperidines for Drug Discovery

Applications in Medicinal Chemistry and Drug Discovery

The inherent properties of the piperidine scaffold make this compound a compound of significant interest in medicinal chemistry. chemimpex.com Its derivatives are frequently explored for their potential therapeutic applications due to their structural similarities to known bioactive molecules.

This compound and its analogues are foundational precursors for a wide array of biologically active molecules. chemimpex.com The stability conferred by the Boc group, combined with the structural and stereochemical information embedded in the 2-methylpiperidine (B94953) core, makes it an ideal starting point for multi-step syntheses of active pharmaceutical ingredients (APIs). The development of synthetic routes using this building block facilitates the efficient production of new chemical entities with potential therapeutic value.

The application of this compound is pivotal in creating specific drug candidates and their intermediates. It is particularly valuable in FBDD, where small, three-dimensional fragments are used to probe the binding sites of biological targets. rsc.org The library of 20 regio- and diastereoisomers of methyl-substituted pipecolinates, synthesized from precursors including this compound, provides a collection of 3D fragments with suitable properties (e.g., molecular weight, ClogP) for use in these discovery programs. nih.govrsc.org These fragments serve as starting points for the development of more potent and selective lead compounds. For example, derivatives of this compound are used in the synthesis of precursors for serotonin (B10506) reuptake inhibitors and other neurologically active agents. nih.gov

A prominent and highly researched application of piperidine-based scaffolds derived from precursors like this compound is the development of ligands for the sigma-1 (σ1) receptor. d-nb.infonih.gov The σ1 receptor is implicated in a variety of neurological conditions, including neuropathic pain, and is a target for cancer therapy and for mitigating the toxic effects of drugs like cocaine. d-nb.infoucl.ac.beunict.it

Researchers have designed and synthesized series of piperidine derivatives to act as selective σ1 receptor ligands. d-nb.infonih.govunict.it In these studies, the piperidine core serves as the central scaffold, with various substituents introduced to modulate binding affinity and selectivity over the related σ2 receptor. For instance, a series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold were prepared to improve lipophilic ligand efficiency. d-nb.info Molecular modeling and binding assays revealed that substitutions on the piperidine nitrogen are critical for affinity; 1-methylpiperidines, for example, showed significantly higher σ1 receptor affinity than their counterparts with a proton or a larger ethyl group at that position. d-nb.info These findings underscore the importance of the piperidine scaffold as a tunable platform for designing specific receptor modulators. Functional studies have confirmed that σ1 receptor antagonism by such piperidine-based compounds can produce significant analgesic effects in models of allodynia and hyperalgesia. nih.govunict.it

Table 2: Examples of Piperidine-Based Scaffolds in Sigma-1 Receptor Ligand Development

| Scaffold Type | Key Synthetic Feature | Therapeutic Rationale | Research Finding | Reference |

| 4-(2-aminoethyl)piperidine | Introduction of diverse amino moieties and N-substituents | Improved lipophilic ligand efficiency for σ1 ligands with antiproliferative properties | 1-Methylpiperidines showed high σ1 receptor affinity and selectivity. | d-nb.info |

| General Piperidine Derivatives | Synthesis of a series of piperidine and piperazine (B1678402) derivatives | Development of selective σ1 antagonists for analgesic activity | Identified compounds with high potency in models of capsaicin-induced allodynia and PGE2-induced hyperalgesia. | nih.govunict.it |

| Convergent Synthesis | Combining elements of a selective σ1 ligand and a selective σ2 ligand | Investigating the role of σ2 receptors and developing therapies for cocaine toxicity | Produced compounds with high mixed-affinity and some with a preference for σ2 receptors. | ucl.ac.be |

Fragment-Based Drug Discovery (FBDD) using 3D Piperidine Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy in pharmaceutical research for the identification of lead compounds. rsc.org This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. nih.gov A significant challenge in FBDD is the prevalence of flat, two-dimensional molecules within fragment libraries, which may not adequately explore the three-dimensional space of a protein's binding pocket. rsc.orgrsc.orgresearcher.life

To address this limitation, there is a growing interest in the development of 3D fragment libraries. nih.govacs.org Piperidine-based fragments, including those derived from this compound, are particularly valuable in this context due to their inherent three-dimensionality. rsc.orgrsc.orgnih.gov The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates, which can be derived from precursors like N-Boc-2-methylpiperidine, allows for the creation of a diverse collection of 3D fragments. rsc.orgresearcher.lifenih.gov

Research has demonstrated the synthesis of a virtual library of 80 synthetically accessible 3D fragments derived from 20 different piperidine isomers. rsc.org Analysis of these fragments using principal moments of inertia (PMI) plots confirmed their three-dimensional nature, showing that they occupy a wide area of chemical space away from the rod-disc axis typical of 2D molecules. rsc.orgnih.gov Specifically, 79 out of the 80 fragments were classified as 3D. rsc.orgnih.gov The molecular properties of these piperidine-derived fragments are well-suited for FBDD campaigns, adhering to the "rule-of-three" which defines typical fragment characteristics (e.g., molecular weight < 300 Da, ClogP < 3). nih.gov

The synthetic accessibility of these fragments is a key advantage. rsc.org Methodologies such as pyridine hydrogenation to form cis-piperidines, followed by base-mediated epimerization or diastereoselective α-lithiation-trapping, enable the systematic synthesis of various isomers. rsc.orgnih.gov For instance, N-Boc-2-methylpiperidine can be treated with s-BuLi and TMEDA, followed by trapping with CO2, to yield 2,6-disubstituted piperidines as single regio- and diastereoisomers. rsc.org This systematic approach ensures that fragments based on these piperidine scaffolds can be readily incorporated into drug discovery programs. rsc.org

Table 1: Key Methodologies in the Synthesis of 3D Piperidine Fragments

| Methodology | Description | Starting Material Example | Product Example |

| Pyridine Hydrogenation | Reduction of a pyridine ring to yield a cis-piperidine. | Substituted Pyridine | cis-N-Boc-methylpipecolinate |

| Base-Mediated Epimerization | Conversion of a cis-isomer to a more stable trans-isomer under thermodynamic control. | cis-N-Boc-piperidine | trans-N-Boc-piperidine |

| α-Lithiation-Trapping | Diastereoselective functionalization at the α-position to the nitrogen atom. nih.gov | N-Boc-2-methylpiperidine | trans-2,6-disubstituted piperidine |

Synthesis of Natural Products and Analogues

The this compound unit is a crucial intermediate in the total synthesis of various natural products, particularly alkaloids and marine-derived compounds. Its stereochemistry and the protective Boc group facilitate the construction of complex heterocyclic systems.

Piperidine alkaloids are a large and diverse class of natural products with a wide range of biological activities. nih.govresearchgate.net The synthesis of these compounds often relies on the use of chiral building blocks to control the stereochemistry of the final molecule. tandfonline.com this compound and its derivatives serve as key precursors in the asymmetric synthesis of various piperidine alkaloids. tandfonline.com

One notable application is in the synthesis of homochiral trans-2,6-dialkyl piperidines. tandfonline.com An efficient resolution of 2-methylpiperidine allows for the synthesis of its enantiomers, which can then be protected with a Boc group and further elaborated. tandfonline.com This methodology has been successfully applied to the synthesis of alkaloids such as (+)-lupetidine and (+)-epidihydropinidine. tandfonline.com

Furthermore, glycal-mediated synthesis strategies have been employed to produce biologically active piperidine alkaloids like fagomine (B1671860) and 4-epi-fagomine. nih.gov In these syntheses, 2-deoxyglycolactams are key building blocks. The reduction of N-Boc protected 2-deoxyglycolactams is a critical step in forming the piperidine ring with the desired stereochemistry. nih.gov While not directly starting from this compound, these syntheses highlight the importance of the Boc-protected piperidine motif in accessing complex alkaloid structures. nih.gov The Boc group's stability and ease of removal are advantageous in multi-step synthetic sequences. chemimpex.com

Marine organisms are a rich source of structurally unique and biologically active natural products. nih.govresearchgate.net The synthesis of these complex molecules often presents significant challenges to organic chemists. mdpi.com The this compound scaffold has found utility in the construction of certain marine natural products.

For example, in the synthesis of motuporin, a cyclic pentapeptide containing an (all-S)-3-amino-2,4,5,6,7,8,9-heptamethyl-10-phenyldec-8-enoic acid (ADDA) unit, a related N-Boc protected amine was utilized as a key intermediate. mdpi.com While this specific example does not use this compound directly, the strategies employed are highly relevant. The synthesis involved the catalytic hydrogenation and subsequent Boc-protection of a free amine to yield a key aldehyde intermediate. mdpi.com This aldehyde was then elaborated to construct the complex amino acid side chain. mdpi.com This demonstrates the role of Boc-protected amino functionalities in building up the carbon skeleton of complex natural products. The Boc group provides crucial protection of the nitrogen atom while other parts of the molecule undergo transformation. mdpi.com

Alkaloid Synthesis utilizing this compound Intermediates

Contributions to Materials Science and Chemical Biology

Beyond its applications in drug discovery and natural product synthesis, this compound and its derivatives also contribute to the fields of materials science and chemical biology.

The piperidine ring is a versatile scaffold that can be incorporated into polymers and other materials to enhance their properties. chemimpex.comchemimpex.com Derivatives of this compound can be used in the formulation of polymers and resins, potentially improving characteristics such as flexibility and durability. chemimpex.com The Boc protecting group allows for controlled polymerization or functionalization, after which it can be removed to unmask the reactive amine for further cross-linking or modification.

In the realm of catalysis, chiral piperidine derivatives are valuable as ligands for asymmetric catalysis. biosynce.com 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a closely related compound, has been explored for its potential as a chiral catalyst in asymmetric synthesis. biosynce.com The defined stereochemistry of these molecules can be used to induce enantioselectivity in a variety of chemical transformations. The development of new catalysts based on the this compound scaffold is an active area of research, with potential applications in the efficient synthesis of enantiomerically pure compounds.

Future Directions and Emerging Research Avenues for 1 Boc 2 Methylpiperidine

Exploration of Novel Synthetic Methodologies

The synthesis of 1-Boc-2-methylpiperidine and its derivatives is evolving, with a strong emphasis on developing more sustainable and efficient methods. Researchers are moving beyond traditional synthetic routes to embrace green chemistry and chemoenzymatic strategies, aiming to reduce environmental impact and improve access to enantiomerically pure compounds.

The principles of green chemistry are increasingly being applied to the synthesis of piperidine (B6355638) derivatives to enhance sustainability. acs.org A major focus is the replacement of hazardous organic solvents with water. researchgate.net Research has demonstrated the feasibility of one-pot, multi-component syntheses of highly functionalized piperidines in aqueous media at room temperature, often utilizing environmentally benign and recyclable catalysts like sodium lauryl sulfate (B86663) (SLS). researchgate.net Another green approach involves developing synthetic routes from renewable resources. Biocatalytic methods are being explored to produce substituted piperidines from biomass-derived feedstocks, such as lignin. ukri.orgukri.org These strategies aim to create a more sustainable future for chemical synthesis by sidestepping reactions that rely on precious metal catalysts or expensive ligands. acs.org The Boc protecting group strategy itself is considered advantageous in green chemistry, as its removal can generate gaseous byproducts, simplifying purification and minimizing waste. researchgate.net

Table 1: Examples of Green Chemistry Approaches in Piperidine Synthesis

| Approach | Key Features | Catalyst/Medium | Benefits |

| Multi-component Synthesis | One-pot condensation of aldehydes, amines, and β-ketoesters. researchgate.net | Sodium Lauryl Sulfate (SLS) in water | High yields, simple workup, avoids organic solvents. researchgate.net |

| Biomass Conversion | Generation of piperidines from plant biomass (lignin). ukri.org | Engineered Rhodococcus jostii RHA1 | Utilizes renewable feedstocks, sustainable route. ukri.org |

| Streamlined Catalysis | Two-step strategy leveraging enzymatic oxidation and radical cross-coupling. acs.org | Enzymes / Non-precious metals | Eliminates inefficient steps, avoids expensive metal catalysts. acs.org |

| In-Water Boc Strategy | Solid-phase synthesis using Boc-amino acid nanoparticles in water. researchgate.net | Water | Reduces organic solvent consumption. researchgate.net |

Achieving high enantiomeric purity is critical for the application of 2-methylpiperidine (B94953) derivatives in pharmaceuticals. Chemoenzymatic synthesis, which combines chemical reactions with highly selective enzymatic transformations, has emerged as a powerful strategy. nih.govresearchgate.net Enzymes, such as lipases and hydrolases, are widely used for the kinetic resolution of racemic piperidine precursors. nih.govmdpi.com

For instance, a hydrolase from Arthrobacter sp. K5 has shown high (S)-selectivity in the kinetic resolution of rac-N-pivaloyl-2-methylpiperidine, producing (S)-2-methylpiperidine with high enantiomeric excess. mdpi.com Similarly, lipases like Candida antarctica lipase (B570770) A (CAL-A) and lipase PS from Pseudomonas cepacia have been successfully employed in the asymmetric N-acylation or hydrolysis of racemic piperidine derivatives. nih.gov Another powerful technique is the enzymatic desymmetrization of meso-piperidine compounds. Aspergillus niger lipase (ANL) has been used for the desymmetrization of meso-cis-2,6- and cis,cis-2,4,6-substituted piperidines, yielding chiral products with excellent enantioselectivity (ee ≥ 98%). acs.org These methods provide efficient routes to valuable chiral building blocks that are otherwise difficult to access. mdpi.comacs.org

Table 2: Selected Enzymes in the Chemoenzymatic Synthesis of Chiral Piperidines

| Enzyme | Source Organism | Reaction Type | Substrate Example | Product |

| Hydrolase | Arthrobacter sp. K5 | Kinetic Resolution (Hydrolysis) | rac-N-pivaloyl-2-methylpiperidine | (S)-2-methylpiperidine mdpi.com |

| Lipase PS | Pseudomonas cepacia | Kinetic Resolution (Hydrolysis) | Racemic butyrates of piperidine derivatives | Enantiomers of muscarinic antagonists nih.gov |

| Aspergillus niger Lipase (ANL) | Aspergillus niger | Desymmetrization | meso-cis-2,6-disubstituted piperidines | Chiral 2-alkyl-6-methylpiperidines acs.org |

| Candida antarctica Lipase A (CAL-A) | Candida antarctica | Kinetic Resolution (Acylation) | Racemic 2-substituted piperidines | (R)-N-acyl-2-substituted piperidine |

Green Chemistry Approaches in this compound Synthesis

Expanding the Scope of Functionalization and Derivatization

To fully harness the potential of the this compound core, researchers are actively seeking to broaden the range of accessible derivatives. This involves developing methods to install substituents at positions that have been historically difficult to functionalize and devising more sophisticated protecting group strategies to orchestrate complex, multi-step syntheses.